![molecular formula C15H11N3O2S B2738605 N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034321-97-4](/img/structure/B2738605.png)
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide
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Description
“N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide” is a compound that has been synthesized and studied for its potential anticancer activity . It is part of a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4-methyl-2-aminopyridine and trans-β-nitrostyrene . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by 1H and 13C NMR and mass spectral data . The pyridine ring is a key structural unit in these compounds .Chemical Reactions Analysis
The synthesized compounds were tested for their anticancer activity against four human cancer cell lines such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) by MTT assay using etoposide as a standard drug .Scientific Research Applications
VEGFR-2 Inhibition for Cancer Therapy
Research on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides revealed their potency as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrate robust in vivo efficacy in human lung and colon carcinoma models, showing potential for therapeutic applications in oncology (Borzilleri et al., 2006).
Selective Sensing Materials
N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material in PVC membranes for constructing new chromium ion-selective electrodes. This application demonstrates its potential in environmental monitoring and analytical chemistry for the selective detection of trace amounts of chromium (Hajiaghababaei et al., 2016).
Cytotoxic Activity Against Cancer Cell Lines
Synthesis and evaluation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. These findings highlight the potential of these compounds and their complexes in the development of new anticancer drugs (Adhami et al., 2014).
HDAC Inhibition for Cancer Treatment
The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlight its role as an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo. This research underscores the therapeutic potential of such compounds in treating cancer through epigenetic modulation (Zhou et al., 2008).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine derivatives have been explored for their electron-accepting ability in the development of donor-acceptor-type electrochromic polymers. These materials show promise for applications in smart windows and displays, thanks to their favorable redox activity, stability, and fast switching times (Ming et al., 2015).
properties
IUPAC Name |
N-pyridin-3-yl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(18-12-2-1-7-16-10-12)11-3-5-13(6-4-11)20-15-17-8-9-21-15/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGYISVCUUBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide |
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